1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidinone core, followed by the introduction of the 2-methoxyphenyl and 4-methylbenzylthio groups. Common reagents and conditions used in these reactions include:
Reagents: Various halogenated intermediates, thiols, and methoxy-substituted aromatic compounds.
Conditions: Catalytic amounts of acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazolo[3,4-d]pyrimidinone core.
Scientific Research Applications
1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
1-(2-methoxyphenyl)-6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the 4-methyl group on the benzylthio moiety.
1-(2-methoxyphenyl)-6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a chlorine atom instead of a methyl group on the benzylthio moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-6-[(4-methylphenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-7-9-14(10-8-13)12-27-20-22-18-15(19(25)23-20)11-21-24(18)16-5-3-4-6-17(16)26-2/h3-11H,12H2,1-2H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVTRXJZBXROW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.